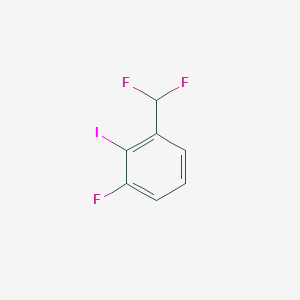

1-Fluoro-3-(difluoromethyl)-2-iodobenzene

Übersicht

Beschreibung

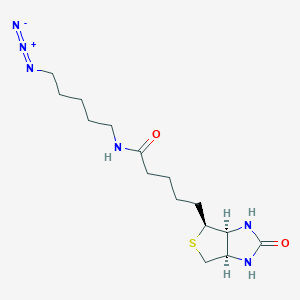

“1-Fluoro-3-(difluoromethyl)-2-iodobenzene” is a chemical compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, methods for direct C-H trifluoromethoxylation of arenes and heteroarenes are rare, despite the importance of trifluoromethoxylated compounds for pharmaceuticals, agrochemicals, and material sciences . Another method involves the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis

The molecular structure of “1-Fluoro-3-(difluoromethyl)-2-iodobenzene” can be determined using various analytical techniques. The molecular formula is C7H4F3I, with an average mass of 272.006 Da and a monoisotopic mass of 271.930969 Da .Chemical Reactions Analysis

The chemical reactions involving “1-Fluoro-3-(difluoromethyl)-2-iodobenzene” can be complex. For example, the defluorosilylation of fluoroarenes and fluoroalkanes has been demonstrated . Another reaction involves the synthesis and application of trifluoromethylpyridines .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

1-Fluoro-3-(difluoromethyl)-2-iodobenzene has shown significance in the synthesis and catalysis of organic compounds. It has been utilized in the fluorination of 1,3-dicarbonyl compounds, where aqueous hydrofluoric acid and iodosylbenzene (PhIO) are used to achieve high yields of fluorinated products. This process is highlighted for its simplicity, practicality, and convenience (Kitamura et al., 2011). Additionally, the compound's role is emphasized in copper(0)-mediated fluoroalkylation reactions where it aids in the development of new fluoroalkylation reactions under the promotion of transition metals (Zhu et al., 2015).

Organometallic Chemistry

In the field of organometallic chemistry, 1-Fluoro-3-(difluoromethyl)-2-iodobenzene is recognized for its role as a solvent, especially in the context of fluorobenzenes. Its properties allow it to be used in the formation of well-defined complexes of fluorobenzenes, showcasing a range of binding strengths with increasing fluorination and different substitution patterns. Notably, it aids in C-H and C-F bond activation reactions using reactive transition metal complexes, presenting opportunities for its exploitation in contemporary organic synthesis (Pike et al., 2017).

Photoredox Catalysis

The compound also finds its application in photoredox catalysis. This is evident in its use in the photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds. The process involves visible-light-induced single-electron-transfer (SET) processes and has been effective in the generation of fluoromethyl radicals, highlighting the compound's utility in catalytic fluoromethylation under mild conditions (Koike & Akita, 2016).

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-3-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3I/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZURVRASXVMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-(difluoromethyl)-2-iodobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1383499.png)

![N5-[3-(trifluoromethoxy)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B1383507.png)

![7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal](/img/structure/B1383511.png)